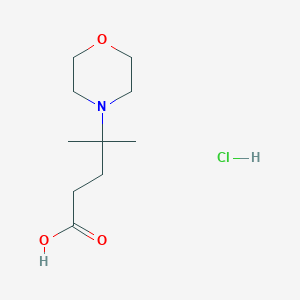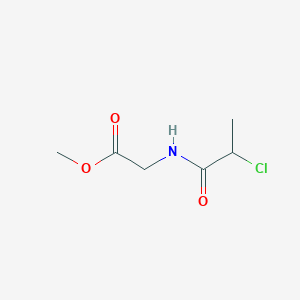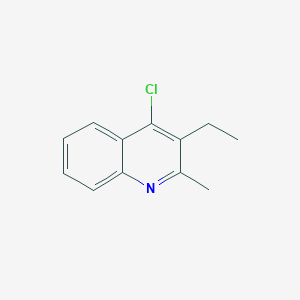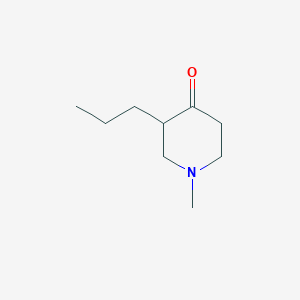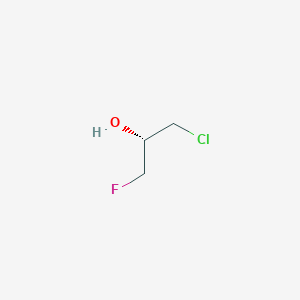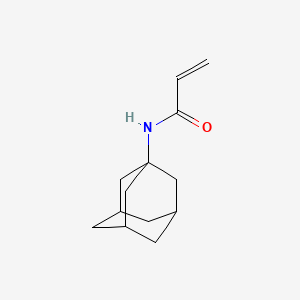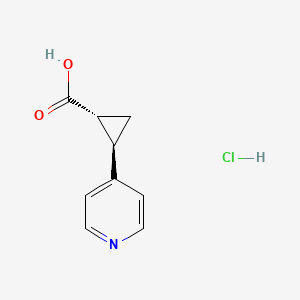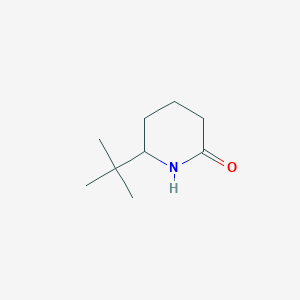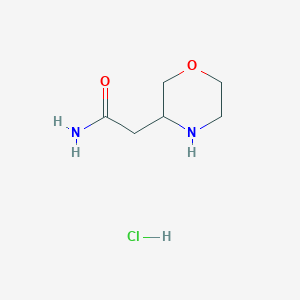
2-(Morpholin-3-yl)acetamide hydrochloride
Descripción general
Descripción
“2-(Morpholin-3-yl)acetamide hydrochloride” is a chemical compound . It is related to other compounds such as “2-(Morpholin-3-yl)acetic acid hydrochloride” and “(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride” which have similar structures .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the chemical formula C6H13ClN2O2 . It is related to “2-(Morpholin-3-yl)acetic acid hydrochloride” which has the InChI code 1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H and a molecular weight of 181.62 .Aplicaciones Científicas De Investigación
σ1 Receptor Ligand with Antinociceptive Effect
2-(3,4-Dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a compound related to 2-(Morpholin-3-yl)acetamide hydrochloride, has been shown to have high affinity for σ1 receptors. This compound demonstrated significant antinociceptive effects, suggesting potential for treating inflammatory pain through the σ1 receptor pathway. Its molecular docking showed key interactions with the σ1 receptor, indicating a promising avenue for analgesic drug development (Navarrete-Vázquez et al., 2016).
Antifungal Agents
2-(2-Oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. The introduction of specific substitutions on the morpholine core improved plasmatic stability while retaining antifungal efficacy. These compounds offer a new direction for developing treatments against fungal infections, showcasing the versatility of this compound derivatives in antimicrobial research (Bardiot et al., 2015).
Corrosion Inhibition
In the field of materials science, N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. This application highlights the compound's potential in industrial settings, where corrosion resistance is critical. The study found that the compound provided significant inhibition efficiency, attributed to its adsorption behavior on the steel surface (Nasser & Sathiq, 2016).
Anticonvulsant Agents
Research into benzothiazole derivatives incorporating this compound has unveiled promising anticonvulsant properties. These studies emphasize the chemical's potential in developing novel treatments for epilepsy and other seizure disorders, further underscoring the broad applicability of this compound in therapeutic contexts (Amir et al., 2012).
Propiedades
IUPAC Name |
2-morpholin-3-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-6(9)3-5-4-10-2-1-8-5;/h5,8H,1-4H2,(H2,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVOHASTUMELBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



